3-Aminocyclohexanone hydrochloride
Description
Significance of Aminocyclohexanone Derivatives in Synthetic Chemistry
Aminocyclohexanone derivatives are foundational scaffolds in synthetic and medicinal chemistry. nih.govrsc.org Their importance stems from their unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone. This duality allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. These derivatives serve as versatile building blocks for various heterocyclic compounds, which are core structures in many biologically active molecules.
The reactivity of the aminocyclohexanone core permits it to participate in a wide range of reactions. For instance, the ketone group can be reduced to form the corresponding 3-aminocyclohexanol (B121133), while the amino group can undergo substitution reactions. This versatility is fundamental to its role in creating a wide spectrum of derivatives. Furthermore, the stereochemistry of these molecules is crucial, as different isomers can exhibit varied biological effects, making them valuable in asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals.
In medicinal chemistry, the aminocyclohexanone scaffold is a key component in the development of new therapeutic agents. For example, derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics. nih.govnih.gov Researchers actively explore these structures for creating compounds targeting neurological disorders, as well as for developing new anticancer and antimicrobial agents.
Historical Overview of Research on 3-Aminocyclohexanone (B126829) Hydrochloride
Research into aminocyclohexanone structures is connected to the broader field of arene hydrogenation, a process that transforms flat aromatic rings into three-dimensional saturated structures. researchgate.net A common historical and ongoing method for synthesizing cyclohexanone (B45756) and its derivatives is through the catalytic hydrogenation of the corresponding phenol. osti.gov For instance, 3-aminophenol (B1664112) can be hydrogenated to produce aminocyclohexanone derivatives. acs.org
Early methods for producing related compounds, such as 3-amino-2-cyclohexen-1-one, often involved multi-step procedures or required harsh reaction conditions. acs.org One established pathway involves the Pd/C-catalyzed hydrogenation of 1,3-phenylenediamine, followed by hydrolysis. acs.org Another approach is the intramolecular cyclization of 5-oxohexanenitrile. acs.org
A significant advancement has been the development of more direct, one-pot catalytic processes. For example, the hydrogenation of 3-aminophenol using a Palladium on carbon (Pd/C) catalyst in methanol (B129727) has been shown to be an efficient method for producing 3-amino-2-cyclohexen-1-one, a closely related enamine tautomer of 3-aminocyclohexanone. acs.org The development of stereoselective hydrogenation techniques has also been a critical area of research, allowing for control over the formation of cis and trans isomers, which is vital for their application in pharmaceuticals. researchgate.net
Current Research Landscape and Gaps in Knowledge
The current research landscape for 3-aminocyclohexanone hydrochloride and its derivatives is primarily focused on its application as a versatile precursor in the synthesis of novel molecules with potential pharmaceutical applications. Its bifunctional nature continues to be exploited for generating diverse molecular libraries for drug discovery.
Recent research has explored its use as a scaffold for compounds targeting a range of biological systems, including potential treatments for neurological disorders by modulating neurotransmitter receptor activity. There is also significant interest in its use for creating new anticancer and antimicrobial agents, with some studies indicating that derivatives can exhibit cytotoxic effects against cancer cell lines.
Despite its utility, gaps in knowledge remain. While the fundamental reactivity of the amino and keto groups is well-understood, the full scope of its synthetic potential, particularly in complex, multi-component reactions, is still being explored. Further research is needed to develop more efficient and highly stereoselective synthetic routes to specific isomers of substituted 3-aminocyclohexanone derivatives. The continued exploration of new catalytic systems for the hydrogenation of substituted aminophenols could provide access to a wider array of functionalized building blocks. Moreover, while derivatives are being investigated for various biological activities, the precise structure-activity relationships for many target classes are not yet fully elucidated, representing a key area for future investigation. nih.gov
Physicochemical Properties of 3-Aminocyclohexanone
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | PubChem nih.gov |
| Molecular Weight | 113.16 g/mol | PubChem nih.gov |
| IUPAC Name | 3-aminocyclohexan-1-one | PubChem nih.gov |
| CAS Number | 149520-74-1 | PubChem nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminocyclohexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOWOXUFDMWURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design
Established Synthetic Pathways to 3-Aminocyclohexanone (B126829) Hydrochloride
The construction of the 3-aminocyclohexanone scaffold relies on key chemical transformations that introduce the amino functionality onto a cyclohexanone (B45756) ring. These methods include reductive amination of dione (B5365651) precursors, Mannich-type reactions, and the reduction of nitro-substituted cyclohexanol (B46403) derivatives.
Reductive Amination of Cyclohexanone Precursors
Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. nih.gov This versatile reaction involves the initial formation of an imine or enamine intermediate from a ketone and an amine, which is then reduced to the corresponding amine. wikipedia.org This approach is widely favored in green chemistry due to its potential for one-pot reactions under mild conditions. pearson.com
A prevalent strategy for synthesizing 3-aminocyclohexanone involves the reductive amination of 1,3-cyclohexanedione (B196179). wikipedia.org This process typically begins with the condensation of 1,3-cyclohexanedione with an amine source, such as ammonia (B1221849) or a primary amine, to generate a β-enaminoketone or an imine intermediate. nih.govresearchgate.net The subsequent reduction of this intermediate yields the desired 3-aminocyclohexanone.
One documented pathway involves the reaction of a 1,3-cyclohexanedione derivative, such as 4,4-dimethyl-1,3-cyclohexanedione (B1345627), with benzylamine (B48309) in refluxing toluene (B28343). nih.gov This reaction, employing a Dean-Stark trap to remove water, affords the corresponding β-enaminoketone in high yield. The subsequent reduction of this enaminone can be carried out using reagents like sodium in a mixture of THF and isopropyl alcohol to produce the corresponding 3-aminocyclohexanol (B121133) derivative. nih.gov While this example leads to the amino alcohol, the intermediate enaminone is a direct precursor to the aminoketone.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 4,4-dimethyl-1,3-cyclohexanedione | Benzylamine | Toluene | Reflux, 3h (with Dean-Stark trap) | 5,5-Dimethyl-3-benzylaminocyclohexen-2-one | 85% |
Catalytic hydrogenation offers an efficient and clean method for the reduction of imines and nitriles to amines. The process involves the use of hydrogen gas in the presence of a metal catalyst. pearson.com For the synthesis of 3-aminocyclohexanone, this can be applied to the reduction of a 3-cyanocyclohexanone or a pre-formed imine of 1,3-cyclohexanedione.
The hydrogenation of cyclohexanone itself has been studied on various catalyst surfaces, including Platinum-Tin (Pt-Sn) alloys. princeton.edu While this specific study focuses on the reduction of the ketone to cyclohexanol, the principles of catalytic hydrogenation are directly applicable to the reduction of a C=N double bond in an imine or a C≡N triple bond in a nitrile. Common catalysts for reductive amination include platinum, palladium, and nickel. pearson.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the transformation.
The reductive amination of cyclohexanone precursors can be mediated by various alkylamines to produce N-substituted 3-aminocyclohexanone derivatives. pearson.com This approach is valuable for creating a library of compounds with diverse functionalities. The reaction proceeds through the formation of an imine or enamine with the alkylamine, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing iminium ions over ketones. pearson.com This allows for a one-pot procedure where the ketone, amine, and reducing agent are combined.
Mannich Reaction Approaches
The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.orggijash.com In the context of 3-aminocyclohexanone synthesis, this reaction typically involves the aminoalkylation of an enolizable ketone (cyclohexanone) with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. wikipedia.orgnih.gov
The mechanism initiates with the formation of an iminium ion from the aldehyde and the amine. wikipedia.org The enol form of cyclohexanone then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone. wikipedia.org The reaction is often catalyzed by acid. wikipedia.org This methodology allows for the direct formation of the C-N bond at the desired position on the cyclohexanone ring. Variations of the Mannich reaction, including those using pre-formed imines, are also employed in organic synthesis. gijash.com
| Component 1 (Active Hydrogen Compound) | Component 2 (Aldehyde) | Component 3 (Amine) | Typical Product |
|---|---|---|---|
| Enolizable Ketone (e.g., Cyclohexanone) | Non-enolizable Aldehyde (e.g., Formaldehyde) | Primary or Secondary Amine | β-Amino Ketone (Mannich Base) |
Catalytic Hydrogenation of 3-Nitrocyclohexanol
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, and catalytic hydrogenation is a highly effective method for this purpose. The synthesis of 3-aminocyclohexanone can be envisioned through the catalytic hydrogenation of a 3-nitrocyclohexanol precursor. This pathway would involve the reduction of the nitro group to an amine, followed by oxidation of the secondary alcohol to the ketone.
Extensive research has been conducted on the catalytic hydrogenation of nitrocyclohexane (B1678964), demonstrating the feasibility of reducing the nitro group on a cyclohexane (B81311) ring to yield valuable products like cyclohexanone oxime, cyclohexylamine, and dicyclohexylamine. rsc.orgbohrium.combohrium.comresearchgate.net These transformations are typically carried out using various catalysts under hydrogen pressure. While a direct report on the hydrogenation of 3-nitrocyclohexanol to 3-aminocyclohexanone was not found, the established success in reducing nitrocyclohexane provides strong evidence for the viability of this approach. The choice of catalyst and reaction conditions would be crucial to selectively reduce the nitro group while preserving the hydroxyl group for subsequent oxidation.
Reduction of β-Enaminoketones
A significant pathway to the core structure of 3-aminocyclohexanone involves the reduction of β-enaminoketones, which are typically derived from 1,3-cyclohexanediones. researchgate.netmdpi.com This method provides access to the corresponding 3-aminocyclohexanols, which are direct precursors to the target compound after an oxidation step and salt formation. rsc.org The process begins with the condensation reaction between a 1,3-cyclohexanedione, such as 4,4-dimethyl-1,3-cyclohexanedione, and an amine like benzylamine or (S)-α-methylbenzylamine. researchgate.netmdpi.com This initial step, usually conducted in a solvent like toluene at reflux, yields the β-enaminoketone intermediate in high yields, often between 85-87%. mdpi.com
The subsequent and crucial step is the reduction of the enaminoketone. A common method involves using sodium metal in a mixture of THF and isopropyl alcohol at room temperature. researchgate.netmdpi.com This reduction protocol typically yields a diastereomeric mixture of the corresponding cis- and trans-3-aminocyclohexanols. researchgate.net For instance, the reduction of N-unsubstituted enaminones derived from cyclohexane-1,3-dione has been shown to produce the trans-isomer as the major product. rsc.org The final conversion to 3-Aminocyclohexanone hydrochloride would then require a selective oxidation of the alcohol functionality to a ketone, followed by treatment with hydrochloric acid.
Table 1: Representative Reduction of β-Enaminoketones
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| β-Enaminoketone from 4,4-dimethyl-1,3-cyclohexanedione and Benzylamine | Sodium, THF/isopropyl alcohol, Room Temperature | Diastereomeric mixture of amino alcohols | 77% | mdpi.com |
| β-Enaminoketone from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine | Sodium, THF/isopropyl alcohol, Room Temperature | Diastereomeric mixture of amino alcohols | 75% | mdpi.com |
| Enaminone from cyclohexane-1,3-dione | Not specified | trans-3-aminocyclohexanol (major) | Not specified | rsc.org |
Advanced and Emerging Synthetic Approaches
The synthesis of this compound is also being influenced by modern synthetic strategies that prioritize efficiency, selectivity, and sustainability.
Biocatalytic Synthesis using Enzymes (Ketoreductases and Amine Transaminases)
Biocatalysis offers a powerful and green alternative to traditional chemical methods for producing chiral amines. diva-portal.orgdiva-portal.org Enzymes, operating under mild conditions, can exhibit high stereo- and regioselectivity, which is often difficult to achieve with conventional chemistry. rsc.org For the synthesis of 3-aminocyclohexanone, two key enzyme classes are particularly relevant: ketoreductases (KREDs) and amine transaminases (ATAs). diva-portal.orgnih.gov
Amine transaminases are especially promising as they can catalyze the asymmetric amination of a ketone substrate to directly yield a chiral amine. diva-portal.orgnih.gov In a hypothetical biocatalytic route, an ATA could be used to directly convert a 1,3-cyclohexanedione derivative into the corresponding 3-aminocyclohexanone with high enantiomeric excess. nih.gov This process requires an amine donor, and the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), facilitates the transfer of the amino group. nih.govgoogle.com The development of such a process hinges on finding an ATA with high activity and selectivity for the specific cyclohexanone substrate.
Inspired by metabolic pathways in nature, chemists are increasingly designing one-pot multienzymatic cascade reactions to synthesize complex molecules from simple precursors without isolating intermediates. sciepublish.comresearchgate.net This approach enhances efficiency by reducing purification steps, minimizing waste, and potentially overcoming unfavorable reaction equilibria. researchgate.netnih.gov
A potential multi-enzyme cascade for 3-aminocyclohexanone could involve coupling the activity of two or more enzymes. For example, a cascade could be designed where an alcohol dehydrogenase first oxidizes a cyclohexanol precursor to the corresponding cyclohexanone, which is then aminated by an amine transaminase in the same pot. nih.gov Such systems can be highly efficient, especially when cofactor regeneration systems are included. researchgate.net The successful implementation of these cascades requires careful selection of enzymes that are compatible with each other and function under similar reaction conditions. rsc.org
The practical application of biocatalysis often depends on the availability of enzymes with suitable properties for industrial use, such as high stability, activity, and selectivity towards non-natural substrates. rsc.org Since naturally occurring enzymes may not be optimal, enzyme screening and engineering have become essential tools for developing novel biocatalysts. diva-portal.orgrsc.org
High-throughput screening methods allow for the rapid testing of large libraries of enzymes to identify candidates with the desired activity for synthesizing 3-aminocyclohexanone. rsc.org Once a promising enzyme is identified, its properties can be further enhanced through directed evolution or rational design. diva-portal.org For instance, the active site of an amine transaminase could be engineered to better accommodate the cyclohexanone substrate, thereby increasing its specific activity and enantioselectivity for the desired amine product. diva-portal.orgdiva-portal.org
Photocatalytic Amination Strategies
Photocatalysis represents an emerging field in organic synthesis, utilizing light energy to drive chemical reactions. While specific examples for the direct synthesis of this compound are not yet prevalent, the principles of photocatalytic amination offer a potential future route. These strategies often involve the generation of highly reactive radical intermediates under mild conditions. Combining photocatalysis with biocatalysis in one-pot cascades is also an area of active research, aiming to couple the reactivity of photochemistry with the selectivity of enzymes. rsc.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.
Table 2: Comparison of Synthetic Approaches
| Synthetic Approach | Advantages | Challenges | Key Principles |
|---|---|---|---|
| Reduction of β-Enaminoketones | Established methodology, good yields for precursor synthesis. | Use of reactive metals (sodium), may produce diastereomeric mixtures requiring separation, additional oxidation step needed. | Classical organic synthesis, reduction. |
| Biocatalytic Synthesis | High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally benign. | Enzyme discovery and optimization required, potential substrate/product inhibition. | Green chemistry, biocatalysis. |
| Multienzymatic Cascades | Increased efficiency, reduced waste, overcomes equilibrium limitations. | Requires compatible enzymes and reaction conditions, complex process optimization. | Process intensification, systems biocatalysis. |
| Photocatalytic Amination | Uses light as a sustainable energy source, novel reactivity. | Field is still emerging for this specific application, potential for side reactions. | Photochemistry, radical chemistry. |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| β-Enaminoketone |
| 1,3-Cyclohexanedione |
| 4,4-dimethyl-1,3-cyclohexanedione |
| 3-aminocyclohexanol |
| Benzylamine |
| (S)-α-methylbenzylamine |
| Toluene |
| Tetrahydrofuran (THF) |
| Isopropyl alcohol |
| Sodium |
| Hydrochloric acid |
Stereoselective and Enantioselective Synthesis
The spatial arrangement of the amino and keto functionalities on the cyclohexanone ring gives rise to stereoisomers, making stereocontrol a critical aspect of its synthesis. Researchers have developed various strategies to influence the three-dimensional structure of the final product.
Asymmetric Induction in Aminocyclohexanone Formation
Asymmetric induction involves the use of a chiral auxiliary to influence the stereochemical outcome of a reaction. In the synthesis of 3-aminocyclohexanone precursors, this can be achieved by starting with a chiral amine. For instance, the condensation of 4,4-dimethyl-1,3-cyclohexanedione with a chiral amine like (S)-α-methylbenzylamine produces a chiral β-enaminoketone. mdpi.com The inherent chirality of the amine directs the formation of one diastereomer of the enaminoketone intermediate over the other. Subsequent reduction of this intermediate leads to the formation of a chiral aminocyclohexanol, where the stereochemistry is set by the influence of the original chiral auxiliary. mdpi.com This method establishes the stereocenters early in the synthetic sequence, a common strategy in asymmetric synthesis.
Chiral Catalyst and Ligand Design for Enantiocontrol
The design of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantioenriched compounds. chemrxiv.org While not always applied directly to 3-aminocyclohexanone itself, the principles are broadly applicable to the synthesis of chiral amines and ketones.
Chiral ligands control stereoselectivity by creating a specific chiral environment around a metal catalyst. chemrxiv.org Key design features include:
Coordinating Heteroatoms : Ligands often contain phosphorus, nitrogen, or oxygen atoms that bind to a metal center, creating a rigid and well-defined chiral pocket. chemrxiv.orgnih.gov
Scaffold Rigidity : A rigid ligand backbone is crucial for effective transfer of chiral information from the ligand to the substrate. Tetradentate ligands, which bind to a metal at four points, offer high stability and can create a unique chiral pocket. nih.gov
Steric and Electronic Tuning : The steric bulk and electronic properties of the ligand can be modified to optimize both reactivity and enantioselectivity. nih.gov
For example, chiral PNNP and SNNS tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been used with manganese catalysts for the asymmetric hydrogenation of ketones, yielding chiral alcohols with up to 85% enantiomeric excess (ee). nih.gov Similarly, copper complexes bearing axially chiral P,N-ligands, such as Pyrinap, have proven highly effective in the enantioselective synthesis of chiral propargylic amines. nih.gov The design of novel ligands, such as those featuring a silanol (B1196071) coordinating group, continues to expand the toolkit for enantioselective metal catalysis, overcoming previous limitations with certain substrate classes. chemrxiv.org
| Ligand Type | Metal | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| (R,R)-1,2-diaminocyclohexane-based PNNP/SNNS | Mn(I) | Asymmetric Hydrogenation of Ketones | Tetradentate chelation for high stability and a defined chiral pocket. | nih.gov |
| Pyrinap (Axially Chiral P,N-ligand) | Cu(I) | Enantioselective A3-Coupling | Forms a monomeric copper(I) complex involved in the enantioselectivity-determining step. | nih.gov |
| Chiral Aminoamide Silanol Ligands | Cu | N-H Insertion | Features a novel silanol coordinating group, enabling high selectivity for challenging aryl diazoacetate substrates. | chemrxiv.org |
Stereocontrol via Intramolecular Interactions
Intramolecular interactions play a crucial role in dictating the stereochemical outcome of cyclization reactions. The conformation of the transition state is often influenced by non-covalent interactions between different parts of the molecule, which can favor the formation of one stereoisomer over another.
In the reduction of β-enaminoketone precursors to aminocyclohexanols, the relative orientation of the hydroxyl and amino groups can be controlled. For example, NMR NOESY experiments have helped establish a chair conformation leading to a syn-orientation for a cis-product and a boat conformation resulting in an anti-orientation for a trans-product. mdpi.com Intramolecular [3+2] dipolar cycloaddition reactions are another powerful tool, where in situ formed nitrones cyclize to create multiple contiguous stereocenters in a highly stereoselective manner. researchgate.net Similarly, an intramolecular asymmetric aza-Michael cyclization, promoted by a chiral phosphoric acid catalyst, can be used to synthesize spiropiperidines with high enantioselectivity, demonstrating how intramolecular events can effectively control stereochemistry. whiterose.ac.uk
Diastereoselective Synthesis
Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple stereocenters. In the context of 3-aminocyclohexanone derivatives, a key step is the reduction of a β-enaminoketone. The reduction of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one with a reducing agent like sodium borohydride (B1222165) is diastereoselective, yielding a mixture of cis and trans aminocyclohexanol products in an 89:11 ratio, respectively. mdpi.com
More broadly, diastereoselective domino reactions are an efficient way to construct complex cyclic systems. For example, a base-catalyzed Michael-aldol domino reaction between β-keto esters and trisubstituted Michael acceptors can produce polyfunctional cyclohexanones with up to five contiguous stereocenters in excellent diastereoselectivity (up to >20:1 dr). nih.gov These methods highlight how a single reaction sequence can establish multiple stereocenters with a high degree of control.
Optimization of Synthetic Parameters
Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. This involves the careful selection of catalysts, reagents, solvents, and reaction times.
Influence of Catalysts and Reagents on Yield and Purity
The choice of catalysts and reagents has a profound impact on the efficiency and selectivity of synthetic routes toward 3-aminocyclohexanone and its precursors. In the synthesis of β-enaminoketones, the reaction between a dione and an amine can be driven to completion by removing the water formed using a Dean-Stark trap, leading to high yields of 85-87% after purification by recrystallization. mdpi.com
In the subsequent reduction step, the choice of reducing agent and reaction conditions determines the diastereomeric ratio of the products. The separation of these diastereomers often requires chromatographic techniques, and the isolated yields of the pure isomers can differ significantly. For example, after reduction of a β-enaminoketone, the major cis-diastereomer was isolated in a 69% yield, while the minor trans-diastereomer was obtained in only a 6% yield. mdpi.com
In catalyst-controlled enantioselective reactions, screening different catalysts is crucial. In an asymmetric aza-Michael cyclization, changing the chiral phosphoric acid catalyst can significantly alter the enantiomeric ratio (er) of the product.
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| (R)-TRIP | Toluene | 24 | 75 | 88:12 |
| (R)-STRIP | Toluene | 24 | 79 | 91:9 |
| (R)-anthra-TRIP | Toluene | 48 | 87 | 96:4 |
| (R)-C6-TRIP | Toluene | 24 | 74 | 91:9 |
This data illustrates that subtle changes to the catalyst structure, such as moving from TRIP to anthra-TRIP, can improve the enantiomeric ratio from 88:12 to 96:4, albeit with a longer reaction time. whiterose.ac.uk
Solvent Effects and Reaction Medium Engineering
The choice of solvent is a critical parameter in the synthesis of 3-aminocyclohexanone and its derivatives, significantly influencing reaction rates, yields, and the sustainability of the process. The polarity of the solvent plays a multifaceted role in the reaction mechanism.
In reactions such as the reductive amination of ketones, polar solvents can be beneficial by stabilizing enamine intermediates. However, the degree of polarity is a fine balance. Highly polar solvents like water and alcohols have, in some cases, been observed to result in lower yields of the desired amine. Conversely, solvents with moderate polarity, such as 1,4-dioxane, can offer improved results due to their ability to sufficiently solubilize ammonia without negatively impacting the reaction equilibrium. Non-polar solvents may lead to an increase in the formation of by-products.
In line with the principles of green chemistry, there is a growing emphasis on the use of environmentally benign solvents. Water is a prime candidate, and research has demonstrated the successful synthesis of related β-aminocyclohexanone derivatives in aqueous media using a recyclable, acidic catalyst. This approach not only reduces the environmental footprint but can also simplify the product isolation process.
Another strategy in reaction medium engineering is the move towards solvent-free, or "neat," reaction conditions. While these reactions often necessitate higher temperatures to ensure sufficient reactant mobility, they can significantly minimize waste and streamline purification procedures.
The effect of the solvent on reaction outcomes is further illustrated in the synthesis of related heterocyclic compounds. For instance, in the synthesis of 3-aminoisoxazolmethylnaphthols, a comparative study of various solvents was conducted. The results, as summarized in the table below, highlight the superiority of solvent-free conditions for this particular transformation.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 70 | 120 | 60 |
| 2 | Tetrahydrofuran (THF) | 70 | 150 | 55 |
| 3 | Dimethylformamide (DMF) | 70 | 100 | 70 |
| 4 | AcOH:H₂O (1:1) | 70 | 110 | 65 |
| 5 | Chloroform | 70 | 130 | 50 |
| 6 | Solvent-free | 90 | 40 | 92 |
This data clearly indicates that for this specific multi-component reaction, eliminating the solvent not only accelerated the reaction but also significantly improved the yield.
Temperature and Pressure Optimization in Catalytic Processes
Temperature and pressure are fundamental parameters in catalytic syntheses, directly impacting reaction kinetics, catalyst activity and stability, and product selectivity. The optimization of these parameters is crucial for developing efficient and economical processes.
A pertinent example can be found in the synthesis of 3-amino-2-cyclohexen-1-one, a closely related analogue of 3-aminocyclohexanone, via the hydrogenation of 3-aminophenol (B1664112) using a 10% Palladium on carbon (Pd/C) catalyst. acs.org In this process, temperature was identified as a critical factor influencing the reaction's completion. acs.org
A study demonstrated that when the reaction was conducted at room temperature under an ambient pressure of hydrogen, the hydrogenation was incomplete even after 32 hours. acs.org In contrast, elevating the temperature to 60 °C led to the complete conversion of the starting material within 11 hours, affording the desired product in a high isolated yield of 94%. acs.org This highlights the significant role of temperature in overcoming the activation energy barrier of the reaction.
The influence of temperature on reaction yield and time is a common theme in organic synthesis. For example, in the synthesis of 3-aminoisoxazolmethylnaphthols, the effect of temperature under solvent-free conditions was systematically investigated.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Room Temperature | 240 | Trace |
| 2 | 50 | 180 | 40 |
| 3 | 70 | 100 | 75 |
| 4 | 90 | 40 | 92 |
| 5 | 110 | 40 | 92 |
As the data indicates, increasing the temperature from room temperature to 90 °C dramatically reduced the reaction time and increased the yield. However, a further increase to 110 °C offered no additional benefit, indicating that 90 °C is the optimal temperature for this specific process.
While the hydrogenation of 3-aminophenol was carried out at ambient pressure, many catalytic amination and hydrogenation reactions require elevated pressures of hydrogen or ammonia gas to achieve reasonable reaction rates and efficiencies. The optimization of pressure involves balancing the increased concentration of the gaseous reactant with the engineering and safety considerations of high-pressure reactors.
Scalability and Process Intensification Studies
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. Scalability studies are essential to ensure that the process remains efficient, safe, and economically viable as the production volume increases. Process intensification aims to develop smaller, more efficient, and sustainable manufacturing processes.
Key considerations in the scale-up of the synthesis of this compound include:
Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant challenges in large reactors. Efficient heat exchange systems are necessary to maintain optimal reaction temperatures and prevent runaway reactions.
Mass Transfer: In heterogeneous catalytic systems, such as those involving a solid catalyst and liquid or gaseous reactants, efficient mixing is crucial to ensure adequate contact between the phases. Agitation rates and reactor design become critical parameters.
Reagent Addition and Control: The rate of addition of reagents can significantly impact selectivity and safety on a large scale. Controlled dosing systems are often required.
Work-up and Purification: Isolation and purification methods that are feasible in the lab, such as column chromatography, are often impractical for large quantities. Alternative methods like crystallization, distillation, and extraction must be developed and optimized.
A practical example of scalability can be seen in the microwave-assisted synthesis of 3-amino-1,2,4-triazoles. mdpi.com After optimizing the reaction conditions on a small scale, the process was successfully scaled up.
| Scale | Starting Material (Propionic Acid) | Reaction Vessel | Yield (%) |
|---|---|---|---|
| Small Scale | 0.74 g | 10 mL Microwave Vial | 89 |
| Scaled-up | 8.89 g | 100 mL Microwave Process Vial | 87 |
The successful scaling of this process with only a minor change in yield demonstrates the robustness of the optimized reaction conditions. mdpi.com This type of study is crucial for establishing a reliable and efficient manufacturing process for this compound.
Process intensification strategies that could be applied to the synthesis of this compound include the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the potential for straightforward automation and integration of in-line analysis for real-time monitoring and control.
Chemical Reactivity and Transformation Studies
Fundamental Reaction Pathways of 3-Aminocyclohexanone (B126829) Hydrochloride
The reactivity of 3-aminocyclohexanone is governed by the interplay between the nucleophilic amino group and the electrophilic ketone group, as well as the chemistry of the cyclohexane (B81311) ring.
Scientific literature from the conducted research does not provide specific examples of the direct oxidation of the amino group on the 3-aminocyclohexanone hydrochloride scaffold. The focus of related oxidative studies tends to be on other parts of similar molecules or on the oxidation of related compounds to produce cyclohexanones rather than transformations of the amino group itself.
The ketone functionality of 3-aminocyclohexanone and its derivatives is readily susceptible to reduction, yielding corresponding 3-aminocyclohexanol (B121133) compounds. Research has demonstrated the effective reduction of related β-enaminoketones, which are N-substituted analogs, to their respective cis- and trans-3-aminocyclohexanols. nih.govresearchgate.netrsc.org
Gas chromatography-mass spectrometry (GC-MS) analysis of the reduction products revealed the formation of different stereoisomers. In the case of one specific (S)-α-methylbenzylamine derivative, two primary stereoisomers, cis and trans, were formed in an 89:11 ratio. nih.gov Subsequent column chromatography allowed for the separation of these isomers. nih.gov The stereochemical outcome is influenced by the reaction mechanism, where protonation of an allyl anion intermediate occurs selectively, influenced by steric hindrance from other substituents on the ring. nih.gov
| Starting β-Enaminoketone | Reducing Agent | Overall Yield of Amino Alcohols | Product Ratio (cis:trans) | Isolated Yield (cis / trans) |
|---|---|---|---|---|
| 5,5-Dimethyl-3-benzylaminocyclohexen-2-one | Na in THF/isopropyl alcohol | 77% | Not Separated | Not Separated |
| 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexen-2-one | Na in THF/isopropyl alcohol | 75% | 89:11 | 69% / 6% |
Direct substitution on the pre-formed 3-aminocyclohexanone ring is not a commonly reported transformation pathway in the available literature. Instead, the synthesis of substituted 3-aminocyclohexanone analogs typically begins with appropriately substituted precursors, most notably cyclohexane-1,3-dione derivatives. google.comgoogle.com These diones are versatile starting materials that can be functionalized before the introduction of the amino group, allowing for the creation of a wide array of substituted products. researchgate.net
Derivatization Strategies and Analogue Synthesis
Derivatization of the 3-aminocyclohexanone structure is crucial for creating analogues with diverse properties. These strategies primarily target the reactive amino and ketone groups.
The structure of 3-aminocyclohexanone lends itself to the formation of various derivatives by modifying the amino group. A primary strategy for this is the reaction of a related precursor, cyclohexane-1,3-dione, with various primary amines. nih.govresearchgate.net This condensation reaction leads to the formation of β-enaminoketones, which are stable, N-substituted derivatives. nih.gov This approach effectively exchanges the primary amino group for a secondary amine incorporated into a conjugated enaminone system. The reaction is robust, achieving high yields and providing a straightforward method to introduce a wide variety of substituents onto the nitrogen atom. nih.gov
The synthesis of N-substituted cyclohexenamines, specifically in the form of β-enaminoketones, is a well-established derivatization strategy. This is typically achieved through the condensation of a 1,3-cyclohexanedione (B196179) with a primary amine. nih.govresearchgate.net The reaction is commonly performed in toluene (B28343) at reflux, utilizing a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which drives the equilibrium toward the product. nih.gov This method has been shown to be highly efficient for synthesizing compounds like 5,5-Dimethyl-3-benzylaminocyclohexen-2-one and 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexen-2-one in high yields. nih.gov
| Dione (B5365651) Precursor | Amine | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| 4,4-dimethyl-1,3-cyclohexanedione (B1345627) | benzylamine (B48309) | Toluene, reflux, Dean-Stark | 5,5-Dimethyl-3-benzylaminocyclohexen-2-one | 85% |
| 4,4-dimethyl-1,3-cyclohexanedione | (S)-α-methylbenzylamine | Toluene, reflux, Dean-Stark | 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexen-2-one | 87% |
Incorporation into Complex Heterocyclic Systems
The dual functionality of this compound makes it a valuable building block in synthetic organic chemistry for the construction of intricate molecular architectures.
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. mdpi.comnih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. nih.govwikipedia.org When this compound is reacted with substituted arylhydrazines in an acidic medium, it leads to the formation of indolo[2,3-a]carbazoles. These compounds form the core structure of several biologically active natural products.
The reaction proceeds by the initial formation of a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic carbazole ring system. mdpi.comwikipedia.org The use of the hydrochloride salt of the hydrazine can improve yields and minimize decomposition. researchgate.net
| Arylhydrazine Reactant | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 4-Chlorophenylhydrazine hydrochloride | Glacial Acetic Acid, Reflux, 3h | Substituted Indolo[2,3-a]carbazole | Moderate to Good |
| o-Bromophenylhydrazine hydrochloride | Propanol, Glacial Acetic Acid | 1,10-Dibromoindolo[2,3-a]carbazole | Good |
| o-Chlorophenylhydrazine hydrochloride | Propanol, Glacial Acetic Acid | Mixture of Chloro-substituted and unsubstituted Indolo[2,3-a]carbazoles | 80% (overall) |
Meyers' lactamization is a powerful tool for the stereoselective synthesis of bicyclic lactams, which are important chiral building blocks. nih.gov This methodology has been extended to derivatives of 3-aminocyclohexanone to generate novel three-dimensional tricyclic spirolactams. mdpi.com These complex structures are of interest due to their similarity to natural products. mdpi.comresearchgate.net
The process involves the reaction of an aminocyclohexanone-derived keto-ester with an amino-alcohol. mdpi.com The reaction is often catalyzed by an acid, such as pivalic acid, and can be accelerated using microwave irradiation. nih.gov This approach allows for the modification of the size and substituents of each ring of the resulting spirolactam by varying the keto-ester and amino-alcohol starting materials. mdpi.com
| Amino-alcohol Reactant | Reaction Conditions | Product | Yield | Stereoselectivity |
|---|---|---|---|---|
| L-Valinol | Pivalic Acid, Toluene, Microwave | Tricyclic Spirolactam | 70% (overall for two diastereoisomers) | Highly stereoselective, yielding two main diastereoisomers. nih.gov |
| Phenylglycinol | Pivalic Acid, Toluene, Microwave | Tricyclic Spirolactam | High | Completely stereoselective, forming a single product. nih.gov |
Preparation of Oxime and Imine Intermediates
The ketone functionality of this compound readily undergoes condensation reactions with nitrogen-based nucleophiles to form oxime and imine intermediates. These intermediates are valuable in their own right for further synthetic transformations.
Oximes are formed by the reaction of the ketone with hydroxylamine or its hydrochloride salt. wikipedia.orgarpgweb.com This reaction is typically carried out in a polar solvent like ethanol and can be facilitated by the presence of a base. arpgweb.com The formation of an oxime from a ketone is a well-established transformation. wikipedia.orgnih.gov
Imines, also known as Schiff bases, are generated from the reaction of the ketone with primary amines under acid catalysis. masterorganicchemistry.comyoutube.com Similar to oxime formation, this reaction involves an initial nucleophilic addition to the carbonyl group, followed by dehydration. youtube.combham.ac.uk The resulting C=N double bond of the imine can then be subjected to further reactions, such as reduction to form a secondary amine.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable insight into the reaction mechanism. In the context of the Fischer indole synthesis, isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring. mdpi.comwikipedia.org While specific isotopic labeling studies on reactions involving this compound are not extensively reported, the principles can be applied. For example, using a ¹⁵N-labeled phenylhydrazine in the synthesis of carbazoles would be expected to result in the ¹⁵N atom being located at the indole nitrogen position in the product. This technique is broadly applicable for connecting metabolites to their biosynthetic gene clusters. nih.gov
The identification and characterization of reaction intermediates are fundamental to understanding the step-by-step process of a chemical transformation.
Fischer Indole Synthesis: The accepted mechanism for the Fischer indole synthesis proceeds through several key intermediates. researchgate.net The initial product of the reaction between 3-aminocyclohexanone and a phenylhydrazine is a phenylhydrazone . This intermediate then tautomerizes to an ene-hydrazine . mdpi.comwikipedia.org Following protonation, the ene-hydrazine undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form a di-imine intermediate , which subsequently cyclizes and eliminates ammonia to afford the final carbazole product. wikipedia.org
Meyers' Lactamization: In Meyers' lactamization, the reaction between the keto-ester derived from 3-aminocyclohexanone and an amino-alcohol is believed to proceed through the formation of an initial adduct. While specific intermediates in the context of spirolactam formation from this substrate are not detailed, the general mechanism involves cyclization and dehydration steps. nih.gov The identification of a stable enzyme-intermediate adduct has been crucial in understanding similar complex reactions. nih.gov
Oxime and Imine Formation: The formation of both oximes and imines from the ketone of 3-aminocyclohexanone proceeds through a common intermediate known as a carbinolamine (or a hemiaminal). youtube.com This tetrahedral intermediate is formed by the nucleophilic attack of the nitrogen atom of hydroxylamine or a primary amine on the electrophilic carbonyl carbon. youtube.com The carbinolamine is typically unstable and readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final stable imine or oxime with a C=N double bond. bham.ac.uk
Stereoselectivity Mechanisms in Derivatization
The stereoselectivity in the derivatization of molecules containing multiple chiral centers is a critical aspect of synthetic organic chemistry, dictating the three-dimensional arrangement of atoms in the resulting products. In the context of 3-aminocyclohexanone and its derivatives, understanding the mechanisms that govern stereoselectivity is paramount for the synthesis of specific stereoisomers, which may possess distinct biological activities or serve as key intermediates in the construction of complex molecules.
One of the primary methods to study stereoselectivity in the derivatization of compounds related to 3-aminocyclohexanone involves the reduction of β-enaminoketones. These substrates, which can be synthesized from 1,3-cyclohexanediones, serve as valuable precursors to 3-aminocyclohexanols, allowing for the investigation of diastereoselectivity during the reduction of the ketone functionality.
A notable study in this area focused on the reduction of β-enaminoketones using sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol. The reaction yielded a diastereomeric mixture of the corresponding 3-aminocyclohexanols, providing insights into the facial selectivity of the hydride attack on the carbonyl group.
The diastereoselectivity of this reduction is influenced by the steric environment surrounding the carbonyl group. For instance, in the reduction of a β-enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine, a significant preference for the formation of the cis-diastereomer is observed. A plausible explanation for this high diastereoselectivity is the steric hindrance posed by the bulky α-methylbenzylamino group. This group can effectively shield one face of the cyclohexenone ring, directing the incoming hydride reagent to the opposite, less sterically hindered face. This directed attack leads to the preferential formation of one diastereomer over the other.
The analysis of the product mixture from such reductions can be carried out using techniques like gas chromatography-mass spectrometry (GC-MS) with a chiral column, which allows for the separation and quantification of the different stereoisomers formed.
The following table summarizes the results from a study on the reduction of a specific β-enaminoketone, highlighting the observed stereoselectivity.
| Reactant | Product Stereoisomers | Ratio (cis:trans) | Isolated Yield (cis) | Isolated Yield (trans) |
|---|---|---|---|---|
| β-enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine | cis- and trans-3-aminocyclohexanol derivatives | 89:11 nih.gov | 69% nih.gov | 6% nih.gov |
Beyond substrate-controlled diastereoselectivity, enzymatic kinetic resolution represents another powerful strategy for accessing enantiomerically pure derivatives. This technique utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, the enzymatic kinetic resolution of racemic amines can be achieved through stereospecific acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. While specific studies on the enzymatic resolution of this compound are not extensively detailed in the provided context, this approach is a well-established method for achieving high enantioselectivity in the derivatization of chiral amines.
The choice of enzyme, solvent, and acylating agent can significantly influence both the reaction rate and the enantioselectivity of the resolution process. These methods are integral to the asymmetric synthesis of chiral compounds and are widely applied in the pharmaceutical and fine chemical industries.
Applications in Advanced Organic Synthesis
Role as Chiral Building Block in Asymmetric Synthesis
The development of new drugs increasingly relies on the use of chiral building blocks to achieve specific interactions with biological targets, which are themselves chiral. utripoli.edu.ly 3-Aminocyclohexanone (B126829) and its derivatives, particularly the corresponding amino alcohols, serve as important chiral synthons in asymmetric synthesis. Current time information in Bangalore, IN.wikipedia.org These building blocks can be obtained through various methods, including asymmetric synthesis and the resolution of racemates, and are analyzed for optical purity using techniques like chromatography and polarimetry. utripoli.edu.ly
A key application of 3-aminocyclohexanone is as a precursor to enantiomerically pure 1,3-amino alcohols, which are valuable chiral building blocks. Current time information in Bangalore, IN.nih.gov A common synthetic route involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. nih.gov For instance, the condensation of a 1,3-cyclohexanedione (B196179) with a chiral amine, such as (S)-α-methylbenzylamine, produces a chiral β-enaminoketone. mdpi.com Subsequent reduction of this intermediate can lead to a diastereomeric mixture of amino alcohols, which can then be separated to yield enantiomerically pure compounds. nih.govmdpi.com This strategy demonstrates how the chirality from a readily available starting material can be transferred to the cyclohexanone (B45756) framework, producing valuable, optically active synthons.
The table below outlines a typical reaction sequence for the synthesis of chiral aminocyclohexanols from a cyclohexanedione precursor.
| Step | Reactants | Conditions | Product | Purpose |
| 1 | 4,4-dimethyl-1,3-cyclohexanedione (B1345627), (S)-α-methylbenzylamine | Toluene (B28343), reflux | Chiral β-enaminoketone | Introduction of chirality mdpi.com |
| 2 | Chiral β-enaminoketone, Sodium | THF/isopropyl alcohol | Diastereomeric mixture of amino alcohols | Reduction of ketone and enamine Current time information in Bangalore, IN.nih.gov |
| 3 | Diastereomeric mixture | Column chromatography | Separated cis- and trans- chiral amino alcohols | Isolation of pure stereoisomers nih.gov |
Chiral amino compounds are pivotal in the field of asymmetric catalysis, where they can act as ligands for metal catalysts or as organocatalysts themselves. organic-chemistry.org Chiral primary α-amino amides, for example, have proven to be effective bifunctional organocatalysts in a variety of asymmetric transformations. organic-chemistry.org While not directly employing 3-aminocyclohexanone as the catalyst, these systems highlight the potential of chiral amino ketones and their derivatives to induce enantioselectivity.
Derivatives of 3-aminocyclohexanone can be envisioned as chiral ligands in metal-catalyzed reactions. For example, in the catalytic asymmetric synthesis of 3-aminooxindoles, chiral Schiff base complexes with metals like nickel are used to achieve high enantioselectivity. nih.gov The stereochemical outcome of such reactions is highly dependent on the structure of the chiral ligand. The rigid cyclohexane (B81311) backbone of a 3-aminocyclohexanone-derived ligand could provide a well-defined chiral environment around a metal center, effectively controlling the facial selectivity of reactions and leading to the formation of a desired enantiomer. nih.gov
Utility as Key Intermediate in Complex Molecule Synthesis
The bifunctional nature of 3-aminocyclohexanone makes it a strategic intermediate for synthesizing more complex molecules, including those with significant biological or material science applications. rsc.org
The 1,3-amino alcohol structural motif, readily accessible from 3-aminocyclohexanone, is a key component in numerous potent medicinal compounds, including HIV-protease inhibitors, μ-opioid receptor antagonists, and antidepressants. nih.gov The ability to synthesize specific stereoisomers of this scaffold is crucial for optimizing pharmacological activity. wikipedia.org
A pertinent example is the synthesis of (R)-3-amino piperidine (B6355638) derivatives, which are vital intermediates for certain DPP-IV inhibitors used in the management of type 2 diabetes. rsc.org The synthesis of these heterocyclic structures can be achieved through the asymmetric enzymatic amination of a corresponding piperidone derivative, showcasing a modern approach to creating chiral pharmaceutical building blocks that are structurally related to aminocyclohexanones. rsc.org
The synthesis of novel agrochemicals is a continuous effort to improve crop protection with safer and more effective compounds. google.comresearchgate.net Heterocyclic structures are frequently found in insecticides, herbicides, and fungicides. researchgate.net Cyclohexanone derivatives serve as versatile starting materials for a range of fine chemicals and can be incorporated into structures with potential agrochemical applications. wikipedia.orgorganic-chemistry.org The reactivity of the ketone and amino groups in 3-aminocyclohexanone allows for the construction of various heterocyclic systems and other complex architectures relevant to the agrochemical industry. rsc.org
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. researchgate.net Cyclic α- and β-amino acids are valuable building blocks in peptidomimetic design because their rigid frameworks can "fix" specific torsion angles, leading to predictable and stable secondary structures like helices. nih.govresearchgate.net
3-Aminocyclohexanone is a logical precursor for the synthesis of cyclic β-amino acids based on the cyclohexane ring. For example, trihydroxylated cyclohexane β-amino acids have been synthesized from (-)-shikimic acid and incorporated into peptide chains. rsc.orgnih.gov These studies show that even highly substituted cyclohexane residues can be integrated into peptides, which then fold into stable helical structures. nih.gov The synthesis of such conformationally constrained amino acids is crucial for developing novel peptidomimetics and other biologically active compounds. researchgate.net
The table below presents examples of cyclic amino acid building blocks used in peptidomimetic research.
| Building Block Type | Example Structure | Key Feature | Reference |
| Cyclohexane β-Amino Acid | trans-2-Aminocyclohexanecarboxylic acid | Induces stable 14-helix secondary structure in oligomers. | rsc.orgnih.gov |
| Polyhydroxylated Cyclohexane β-Amino Acid | Trihydroxy-substituted cyclohexane β-amino acid | Allows for oriented polar substituents on a rigid scaffold. | rsc.orgnih.gov |
| Aza(bi)cyclic α,α-disubstituted Amino Acid | Spiro-α-prolines | Conformationally constrained building blocks for pharmaceuticals. | researchgate.net |
Precursor for Diamines (e.g., 1,3-Cyclohexanediamine)
One of the key applications of 3-aminocyclohexanone hydrochloride is its role as a starting material in the synthesis of 1,3-cyclohexanediamine (B1580663) (1,3-CHDA). mdpi.com This diamine is a crucial component in the production of polymers, pharmaceuticals, and as a ligand in catalysis. The conversion of 3-aminocyclohexanone to 1,3-cyclohexanediamine is typically achieved through reductive amination. mdpi.com
In this process, the ketone group of 3-aminocyclohexanone reacts with an aminating agent, such as ammonia (B1221849), to form an imine intermediate. This intermediate is then reduced to the corresponding amine, yielding 1,3-cyclohexanediamine. The reaction conditions for this transformation can be optimized to control the stereochemistry of the final product, leading to either cis or trans isomers of the diamine. The choice of reducing agent and reaction parameters plays a critical role in achieving high yields and selectivity.
A related approach involves the oximation of a 1,3-cyclohexanedione precursor, followed by hydrogenation to produce 1,3-CHDA. mdpi.com While this method does not directly start from 3-aminocyclohexanone, it highlights the importance of the aminocyclohexane scaffold in accessing these valuable diamines. The direct reductive amination of 1,3-cyclohexanedione has also been explored as a route to both 1,3-cyclohexanediamine and 3-aminocyclohexanone itself. mdpi.com
The table below summarizes a synthetic pathway to a protected form of a related diamine, demonstrating the general steps involved in such transformations.
Table 1: Synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|
Catalytic Applications and Ligand Design
The derivatives of 3-aminocyclohexanone, particularly the resulting 1,3-cyclohexanediamines, are of significant interest in the field of catalysis. Their ability to form stable complexes with transition metals makes them valuable ligands for a range of catalytic reactions.
Chiral diamines derived from the 3-aminocyclohexanone framework are particularly sought after for asymmetric catalysis, where the creation of a specific stereoisomer of a product is desired. researchgate.net These chiral ligands can coordinate with transition metals such as rhodium, ruthenium, and copper to form catalysts that can induce high levels of enantioselectivity. beilstein-journals.org The development of new N,P-ligands derived from amino alcohols, which share a similar structural motif with reduced 3-aminocyclohexanone, has been shown to be effective in copper-catalyzed conjugate additions. nih.gov
The structural rigidity of the cyclohexane backbone in these ligands, combined with the chirality introduced at the amino groups, allows for the creation of a well-defined chiral environment around the metal center. This is crucial for effective stereochemical control during the catalytic cycle. The versatility of the amine functional groups allows for further modification, enabling the fine-tuning of the ligand's electronic and steric properties to optimize catalyst performance for specific reactions. mdpi.com
The structure of the ligand is a key determinant of the efficiency and selectivity of a transition metal catalyst. Ligands derived from the 3-aminocyclohexanone scaffold have demonstrated their potential to significantly influence catalytic outcomes. For instance, in asymmetric hydrogenation reactions, the choice of a specific chiral diamine ligand can lead to high enantiomeric excesses of the desired product.
The influence of these ligands extends to various types of transition metal-catalyzed reactions, including C-H bond activation and the synthesis of nitrogen-containing heterocycles. nih.govrsc.org The amidine group, which is structurally related to the functionalities present in these ligands, is known to be an effective directing group in transition metal catalysis. rsc.org The coordination of the ligand to the metal center can alter its reactivity and create a pocket that favors the approach of the substrate in a specific orientation, thus dictating the stereochemical outcome of the reaction.
The development of novel catalytic systems continues to be an active area of research, with a focus on creating more efficient and selective catalysts for a wide range of organic transformations. mdpi.com The use of ligands derived from readily accessible precursors like this compound is a promising strategy in this endeavor, offering a modular approach to ligand design and catalyst optimization.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,3-Cyclohexanediamine |
| 1,3-Cyclohexanedione |
| Di-tert-butyl dicarbonate |
| tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate |
| Ammonia |
| Rhodium |
| Ruthenium |
Stereochemical Analysis and Conformational Studies
Stereoisomeric Characterization Methodologies
The presence of a chiral center in 3-Aminocyclohexanone (B126829) gives rise to enantiomers. Determining the enantiomeric purity and absolute configuration of these stereoisomers requires specialized analytical techniques.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the enantiomeric purity of chiral compounds like 3-Aminocyclohexanone hydrochloride. mdpi.com This method often utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. mdpi.comnih.gov The choice of the chiral stationary phase, mobile phase composition, and detector are crucial for achieving baseline separation of the enantiomers. nih.govgrafiati.com Common CSPs include those based on cellulose (B213188) or amylose (B160209) derivatives. nih.gov
Another approach involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. nih.govgoogle.com These diastereomeric products can then be separated on a standard achiral HPLC column. The enantiomeric excess (ee) can be accurately quantified by comparing the peak areas of the separated diastereomers. mdpi.com
Table 1: HPLC Methods for Chiral Purity Analysis
| Technique | Description | Key Components |
| Chiral HPLC | Direct separation of enantiomers. mdpi.com | Chiral Stationary Phase (CSP) mdpi.com |
| Derivatization followed by HPLC | Conversion of enantiomers to diastereomers for separation on an achiral column. nih.gov | Chiral Derivatizing Agent nih.govgoogle.com |
This table provides an interactive summary of chromatographic methods.
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, combined with quantum mechanical calculations, is another powerful non-empirical method for determining absolute configuration. nih.gov
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereogenic centers. nih.gov This technique requires a high-quality single crystal of the enantiomerically pure compound. researchgate.net The diffraction pattern produced by the interaction of X-rays with the crystal lattice allows for the precise determination of atomic positions. nih.govresearchgate.net
The determination of absolute configuration through X-ray diffraction relies on the phenomenon of anomalous scattering (or resonant scattering). researchgate.netmit.edu This effect becomes significant when the sample contains atoms heavier than oxygen, such as chlorine, which is present in this compound. mit.edu Modern instrumentation and computational methods have improved the ability to determine absolute configuration even for light-atom molecules. mit.edu
Conformational Analysis and Stability
The six-membered ring of this compound is not planar and exists in various conformations. The stability of these conformations is influenced by several factors.
Like cyclohexane (B81311) itself, the cyclohexane ring in this compound adopts non-planar conformations to relieve ring strain. wikipedia.org The most stable and predominant conformation is the chair conformation. wikipedia.org The molecule can undergo a "ring flip" between two chair conformations, passing through higher-energy transition states like the half-chair, twist-boat, and boat conformations. wikipedia.org
In a substituted cyclohexane like this compound, the substituents (the amino group and the carbonyl group) can occupy either axial or equatorial positions. The relative stability of the resulting conformers is a key aspect of its conformational analysis. wikipedia.org Generally, bulky substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. wikipedia.org
Table 2: Possible Conformations of the Cyclohexane Ring
| Conformation | Relative Energy | Key Feature |
| Chair | Lowest | Staggered arrangement of all C-C bonds. wikipedia.org |
| Twist-Boat | Higher | A more stable boat-like conformation. wikipedia.org |
| Boat | High | Eclipsed C-C bonds leading to torsional strain. wikipedia.org |
| Half-Chair | Highest | Transition state during ring inversion. wikipedia.org |
This table interactively displays the relative energies and features of cyclohexane conformations.
The conformational equilibrium of this compound is influenced by the nature and position of its substituents. A critical factor is the potential for intramolecular hydrogen bonding. rsc.org In the protonated form (hydrochloride salt), the ammonium (B1175870) group (-NH₃⁺) can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Mechanistic Prediction
Molecular modeling techniques are fundamental to predicting the structure, stability, and reactivity of molecules like 3-aminocyclohexanone (B126829) hydrochloride. These methods allow for the exploration of complex potential energy surfaces to understand chemical transformations.
Detailed computational studies on the reaction pathways and transition states specifically for 3-aminocyclohexanone hydrochloride are not readily found. However, computational methods, particularly Density Functional Theory (DFT), are routinely used to investigate reactions involving similar structures, such as the keto-enol tautomerism in cyclohexanone (B45756) itself. researchgate.netresearchgate.netoregonstate.edu
For 3-aminocyclohexanone, a key reaction to study would be its keto-enol tautomerism, which is the equilibrium between the ketone form and the enol form (3-amino-2-cyclohexen-1-ol). This process is critical as it dictates the compound's reactivity in various chemical environments. oregonstate.edu Computational studies would involve:
Geometry Optimization: Calculating the lowest energy structures of the ketone and enol tautomers, as well as any intermediates.
Transition State Searching: Identifying the high-energy transition state structure that connects the ketone and enol forms. Keywords such as SADDLE or QST2 are used in software packages to locate these points. researchgate.net
Energy Profile Calculation: Determining the activation energy barrier for the tautomerization, which provides insight into the reaction rate.
Such studies on analogous compounds, like the Robinson annulation of cyclohexanone, have successfully mapped multi-step reaction pathways, identifying all elementary steps and their corresponding transition states. researchgate.net
Table 1: Methodologies for Studying Reaction Pathways of 3-Aminocyclohexanone
| Computational Method | Application to 3-Aminocyclohexanone | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of keto-enol tautomerism pathway. | Reaction mechanism, activation energies, rate-determining steps. |
| Ab initio Molecular Orbital Theory | High-accuracy energy calculations for key structures. | Validation of DFT results, precise thermodynamic data. |
There is a lack of specific research on the prediction of stereoselectivity in enzyme-catalyzed reactions involving 3-aminocyclohexanone. Biocatalysis is a powerful tool for creating chiral molecules, and computational methods are key to understanding and predicting the outcomes of such reactions.
If an enzyme, such as an aminotransferase or a reductase, were used to synthesize or modify 3-aminocyclohexanone, computational techniques could predict the stereochemical preference (i.e., which stereoisomer is preferentially formed). The typical workflow would include:
Molecular Docking: Simulating the binding of the 3-aminocyclohexanone substrate within the enzyme's active site to identify the most stable binding pose.
Quantum Mechanics/Molecular Mechanics (QM/MM): Modeling the enzymatic reaction itself, where the reacting substrate and key active site residues are treated with high-level quantum mechanics, and the rest of the protein is treated with classical molecular mechanics. This approach allows for the calculation of transition state energies for the formation of different stereoisomers.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the substrate within the enzyme over time to assess the stability of different binding modes and their accessibility to the catalytic residues.
These methods have been successfully applied to predict the stereoselectivity of various enzyme-catalyzed reactions, providing a basis for enzyme engineering and rational design of biocatalytic processes.
Electronic Structure and Excited State Dynamics
The electronic properties of a molecule govern its reactivity, spectroscopic characteristics, and photochemistry. Quantum mechanical calculations are the primary tool for investigating these aspects.
Specific quantum mechanical calculations detailing the electronic properties of this compound are not available in the reviewed literature. However, methods like DFT are well-established for this purpose. semanticscholar.orgnih.gov For 3-aminocyclohexanone, these calculations would reveal:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Electron Density Distribution and Molecular Electrostatic Potential (MEP): These calculations would show the distribution of charge across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-aminocyclohexanone, this would highlight the reactivity of the carbonyl group and the amino group.
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge distribution, hybridization, and donor-acceptor interactions between orbitals, which can explain conformational preferences and reactivity patterns. researchgate.net
Table 2: Predicted Electronic Properties and a Summary of the Methods Used for Their Calculation
| Property | Computational Method | Significance for 3-Aminocyclohexanone |
|---|---|---|
| HOMO Energy | DFT (e.g., B3LYP functional) | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | DFT (e.g., B3LYP functional) | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP functional) | Relates to chemical stability and electronic transitions. |
| Partial Atomic Charges | NBO, Mulliken Population Analysis | Quantifies the charge on each atom, predicting sites for electrostatic interactions. |
Nonadiabatic dynamics simulations are highly specialized and computationally intensive methods used to study processes involving transitions between different electronic states, such as those occurring after the absorption of light (photochemistry). researchgate.netresearchgate.net There are no published nonadiabatic dynamics simulations for this compound.
Should such a study be undertaken, it would likely investigate the fate of the molecule after being promoted to an excited electronic state. This could involve processes like:
Internal Conversion: The molecule relaxes from a higher excited state to a lower one without emitting light.
Intersystem Crossing: A transition occurs between states of different spin multiplicity (e.g., from a singlet to a triplet state).
Photochemical Reaction: The absorbed energy drives a chemical reaction, such as bond cleavage or isomerization.
These simulations, often using methods like trajectory surface hopping, are critical for designing photofunctional materials and understanding light-induced degradation, but their application to a molecule like 3-aminocyclohexanone would require a specific research interest in its photochemical behavior. researchgate.net
Structure-Reactivity Relationships through Computational Methods
Establishing a relationship between a molecule's computed structural and electronic properties and its experimentally observed reactivity is a central goal of computational chemistry. While this has not been specifically documented for this compound, a general approach can be outlined.
By calculating the properties listed in the previous sections, one could build a Quantitative Structure-Activity Relationship (QSAR) model. For example, in the context of medicinal chemistry, researchers have built QSAR models for aminoketone derivatives to predict their efficacy as inhibitors of certain proteins. nih.gov This involves:
Calculating a set of molecular descriptors (e.g., HOMO/LUMO energies, partial charges, dipole moment, molecular shape descriptors) for a series of related compounds.
Measuring the biological activity or chemical reactivity of these compounds experimentally.
Using statistical methods to build a mathematical model that correlates the calculated descriptors with the observed activity.
For 3-aminocyclohexanone, one could correlate its computed properties with experimental data such as its pKa, its rate of reaction in a specific chemical transformation, or its binding affinity to a biological target. This would provide a predictive model to guide the design of new molecules with desired properties. For instance, the conformational preference of substituents on a cyclohexanone ring (axial vs. equatorial) has been successfully explained by correlating structural parameters with electronic effects like hyperconjugation, as revealed by NBO analysis. researchgate.net
Application of QTAIM and NBO Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two powerful computational methods used to analyze the electron density and bonding within a molecule.
QTAIM, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. amercrystalassn.orgwikipedia.org This allows for the characterization of atomic interactions through the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bonds, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. amercrystalassn.org
NBO analysis, on the other hand, provides a description of the molecule in terms of localized Lewis-like structures, such as bonds and lone pairs. researchgate.net It analyzes the delocalization of electron density between these orbitals, which is crucial for understanding hyperconjugative and resonance effects that contribute to molecular stability. researchgate.net
Predictive Modeling for Novel Derivatives
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and materials science. These computational techniques aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property of interest.
For aminoketone derivatives, which share the core structural features of 3-Aminocyclohexanone, field-based QSAR modeling has been successfully employed. nih.gov This approach, often used in conjunction with molecular docking, helps to identify the key structural features that are essential for a compound's activity. nih.gov The process typically involves:
Building a three-dimensional model of the target receptor or enzyme.
Docking the aminoketone compounds into the active site of the target to determine their preferred binding orientation.
Calculating molecular interaction fields (steric, electrostatic, hydrophobic) around the aligned molecules.
Using statistical methods, such as partial least squares (PLS), to generate a QSAR model that correlates the interaction fields with the observed activity. nih.gov
These models are represented by contour maps, which visually indicate regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a QSAR study on aminoketone derivatives identified that introducing bulky groups at certain positions (R1), weakly hydrophobic bulky groups at another (R3), and potent electronegative hydrophobic groups at a third position (R2) could lead to improved inhibitory activity. nih.gov Based on such models, novel derivatives can be designed and their properties predicted in silico before undertaking their actual chemical synthesis. nih.govnih.gov
This predictive power allows for the rational design of new derivatives of this compound with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles. While specific predictive models for this compound itself are not detailed in the literature, the established methodologies for related aminoketones provide a clear blueprint for future research in this area. nih.gov
Analytical Techniques in Research and Development
Advanced Chromatographic Separations for Product Purification and Analysis
Chromatography is a cornerstone technique for both the purification of synthesized compounds and the analysis of their purity. In the context of 3-Aminocyclohexanone (B126829) hydrochloride, both preparative and analytical chromatography are employed to achieve different research goals.
High-Performance Liquid Chromatography (HPLC) is a principal method used in this field. For general purification and impurity analysis of cyclohexanone (B45756) derivatives, reverse-phase (RP) HPLC is frequently utilized. sielc.comsielc.com This method typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, separating compounds based on their hydrophobicity. sielc.comsielc.com The scalability of these methods allows for a transition from small-scale analytical runs to large-scale preparative separations to isolate the target compound. sielc.comsielc.com
Given that 3-aminocyclohexanone is a chiral molecule, separating its enantiomers is critical. This is achieved through chiral chromatography. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for the enantiomeric separation of various β-aminoketones. nih.gov Studies show that cellulose-based CSPs can exhibit higher enantioselectivity for racemic β-aminoketones compared to amylose-based derivatives. nih.gov Another approach involves using Pirkle-type stationary phases or adding chiral selectors like cyclodextrins to the mobile phase in capillary electrophoresis. nih.gov These techniques rely on forming transient diastereomeric complexes between the enantiomers and the chiral selector, which allows for their separation. scas.co.jp
Flash chromatography is another valuable preparative technique that offers rapid purification of reaction mixtures using inexpensive columns, often packed with silica (B1680970) gel or C18-functionalized silica. mdpi.com
Table 1: Illustrative HPLC Conditions for Separation of Related Aminoketones and Chiral Amines
| Technique/Column Type | Stationary Phase Example | Mobile Phase Example | Purpose | Reference |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane / Isopropanol mixtures | Enantiomeric separation of β-aminoketones. | nih.gov |
| Chiral HPLC | Pirkle-type | Not specified | Chiral separation of pharmacologically active amines. | nih.gov |
| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T) | Methanol (B129727)/Acetic Acid/Ammonium (B1175870) Hydroxide | Direct enantiomeric separation of underivatized amino acids. | sigmaaldrich.com |
| Reverse-Phase HPLC | Newcrom R1 (low silanol (B1196071) activity) | Acetonitrile / Water / Phosphoric Acid | Separation and impurity isolation of cyclohexanone derivatives. | sielc.comsielc.com |
Spectroscopic Elucidation of Novel Reaction Products and Intermediates (e.g., ¹³C NMR, COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can piece together the atomic connectivity of a molecule like 3-Aminocyclohexanone hydrochloride.
¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. For a cyclohexanone structure, the carbonyl carbon (C=O) is highly characteristic, appearing significantly downfield (at a high chemical shift) typically in the range of 190-220 ppm. youtube.com The other carbon atoms in the ring appear at much lower chemical shifts. For instance, in 3-methylcyclohexanone, the ring carbons appear between approximately 25 and 50 ppm, providing a spectral fingerprint for the carbocyclic core. chemicalbook.com
¹H NMR spectroscopy reveals information about the proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for a Cyclohexanone Skeleton
| Carbon Atom | Typical Chemical Shift (ppm) | Reference Compound | Reference |
|---|---|---|---|
| Carbonyl (C=O) | ~210 | Cyclohexanone | youtube.com |
| Alpha-Carbons (to C=O) | ~42 | Cyclohexanone | youtube.com |
| Beta-Carbons (to C=O) | ~27 | Cyclohexanone | youtube.com |
| Gamma-Carbon (to C=O) | ~25 | Cyclohexanone | youtube.com |
Crystallographic and Stereochemical Determination Methods (e.g., NOESY experiments)
Determining the three-dimensional arrangement of atoms, or stereochemistry, is crucial, especially for chiral compounds. Several powerful techniques are available for this purpose.
X-ray Crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule. nih.gov This technique requires a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov While powerful, its application is contingent on the ability to grow suitable crystals of this compound or a suitable derivative.
When single crystals are not available, or for confirmation of structure in solution, advanced NMR techniques are used. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net Cross-peaks in a NOESY spectrum indicate a spatial proximity of typically less than 5 Å. This information is invaluable for determining the relative stereochemistry, such as differentiating between cis and trans isomers on a ring by observing which ring protons are on the same face of the molecule. researchgate.net
For determining the absolute configuration of a chiral center, chemical derivatization methods such as the Mosher method can be employed. This involves reacting the amine with a chiral derivatizing agent (like MTPA) to create a pair of diastereomers, which can then be distinguished by NMR spectroscopy, allowing for the assignment of the original stereocenter. usm.edu
Table 3: Illustrative Use of NOESY for Stereochemical Assignment of a Substituted Cyclohexane (B81311)
| Observed NOESY Correlation | Structural Interpretation | Reference |
|---|---|---|
| Axial proton at C-2 shows correlation to axial proton at C-6. | Confirms chair conformation and identifies axial protons. | researchgate.net |
| Equatorial substituent at C-3 shows correlation to axial protons at C-2 and C-4. | Indicates the substituent is in an equatorial position. | researchgate.net |
| Axial substituent at C-3 shows correlation to other axial protons (e.g., at C-5). | Indicates the substituent is in an axial position. | researchgate.net |
Purity Assessment Techniques in Research Synthesis
Ensuring the purity of a synthesized compound is a critical final step in the research and development process. A combination of methods is used to identify and quantify impurities.
Recrystallization is a fundamental purification technique for crystalline solids like this compound. mdpi.com It involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. The target compound crystallizes out in a purer form, leaving impurities behind in the solvent. The formation of a white solid after this process is a common outcome for purified hydrochloride salts. mdpi.com
Analytical HPLC is the primary quantitative method for assessing purity. A sample of the final product is analyzed under specific chromatographic conditions, and the resulting chromatogram shows a peak for the main compound and smaller peaks for any impurities. nih.gov Purity is typically expressed as a percentage, calculated from the area of the main peak relative to the total area of all detected peaks. google.com
Melting Point Determination is a classic, rapid, and effective technique for assessing the purity of a crystalline solid. A pure compound will have a sharp and defined melting point range, whereas an impure sample will typically melt over a broader temperature range and at a lower temperature.
For establishing a certified reference material, a more comprehensive Mass Balance Method may be used. This approach involves the separate quantification of all possible impurities, including structurally related compounds, water (by Karl Fischer coulometry), residual organic solvents (by GC-MS), and non-volatile residues (by thermogravimetry). nih.gov The purity is then calculated by subtracting the mass fractions of all identified impurities from 100%. nih.gov
Table 4: Common Techniques for Purity Assessment
| Technique | Principle | Information Provided | Reference |
|---|---|---|---|
| Analytical HPLC-UV | Separation by chromatography and detection by UV absorbance. | Quantitative measure of purity and detection of UV-active impurities. | nih.govgoogle.com |
| Recrystallization | Difference in solubility between the compound and impurities in a solvent. | Physical separation and purification of the compound. | mdpi.com |
| Melting Point Analysis | The temperature range over which a solid transitions to a liquid. | Qualitative indicator of purity (sharp range = high purity). | |
| Mass Balance Method | Quantification of all individual impurities (water, solvents, etc.). | An absolute purity value for creating a reference standard. | nih.gov |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more environmentally friendly and efficient methods for synthesizing 3-aminocyclohexanone (B126829) and its derivatives. rsc.org Current methods, such as the reductive amination of 1,3-cyclohexanedione (B196179), provide a solid foundation, but there is room for improvement in terms of atom economy and reducing the use of harsh reagents.
Key areas for future investigation include:
Green Catalysis: Exploring the use of biocatalysts or heterogeneous catalysts could lead to milder reaction conditions, higher selectivity, and easier product purification. rsc.org The development of nanocatalysts for Mannich-type reactions, which are used to produce β-aminoketones, is a promising green approach. rsc.org
Flow Chemistry: Translating batch reactions into continuous flow processes can enhance safety, scalability, and efficiency. This approach has been successfully applied to the synthesis of β-aminoketones and could be adapted for 3-aminocyclohexanone. researchgate.net
Renewable Starting Materials: Investigating synthetic pathways that utilize renewable feedstocks instead of petroleum-based starting materials aligns with the growing emphasis on sustainable chemistry. rsc.org
Alternative Reaction Media: The use of water or other green solvents in Mannich reactions to create β-aminoketone motifs is an area of active research that could be applied to 3-aminocyclohexanone synthesis. rsc.org
Exploration of New Derivatization Opportunities
The dual functionality of 3-aminocyclohexanone allows for a wide array of chemical modifications, opening the door to a vast chemical space of novel derivatives. Future research will focus on leveraging its reactivity to construct complex molecular architectures.
Potential avenues for exploration include:
Multicomponent Reactions: Utilizing 3-aminocyclohexanone in one-pot multicomponent reactions, such as the Mannich reaction, can efficiently generate diverse and complex molecules, including various heterocyclic compounds. rsc.orgnih.gov
Synthesis of Novel Heterocycles: The compound is a key intermediate for synthesizing various heterocyclic structures, which are prevalent in biologically active molecules. Future work could focus on creating novel fused-ring systems and spirocyclic compounds. rsc.org
Stereoselective Transformations: Developing new stereoselective methods for the reduction of the ketone or reactions at the amino group will be crucial for producing enantiomerically pure derivatives, which is of high importance in medicinal chemistry. rsc.orgnih.gov
Polymer Chemistry: Investigating the use of 3-aminocyclohexanone and its derivatives as monomers for the synthesis of novel polymers with unique thermal, mechanical, or electronic properties is a promising, yet underexplored, area.
Expansion of Applications in Chemical Synthesis and Materials Science
While already recognized for its utility as a synthetic intermediate, future research will likely uncover new applications for 3-aminocyclohexanone and its derivatives in both chemical synthesis and the burgeoning field of materials science.
Projected areas of application growth include:
Medicinal Chemistry Scaffolds: The aminocyclohexanone core is a valuable scaffold for the development of new therapeutic agents. nih.gov Derivatives could be explored as potential inhibitors for a variety of biological targets.
Functional Materials: The incorporation of 3-aminocyclohexanone-based structures into polymers or other materials could impart desirable properties such as improved thermal stability, altered electronic characteristics, or specific binding capabilities.
Organocatalysis: Chiral derivatives of 3-aminocyclohexanol (B121133), obtained from the reduction of 3-aminocyclohexanone, could be investigated as new organocatalysts for asymmetric synthesis. nih.govresearchgate.net
Advanced Computational Design and Prediction Studies
Computational chemistry offers powerful tools to guide and accelerate research on 3-aminocyclohexanone. By modeling its properties and reactions, scientists can prioritize experimental efforts and gain deeper insights into its chemical behavior.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to investigate the mechanisms of known and novel reactions involving 3-aminocyclohexanone can help optimize reaction conditions and predict outcomes. researchgate.netnih.gov
Predictive QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models for derivatives of 3-aminocyclohexanone can help predict their biological activity and guide the design of new drug candidates. nih.govmdpi.com
Conformational Analysis: Computational modeling can be used to understand the conformational preferences of 3-aminocyclohexanone and its derivatives, which is crucial for understanding their reactivity and biological interactions. researchgate.netnih.gov
Virtual Screening: Docking studies of virtual libraries of 3-aminocyclohexanone derivatives against various biological targets can identify promising candidates for further experimental investigation. nih.govmdpi.comrsc.org
Synergistic Approaches Combining Synthesis and Theoretical Chemistry
The most significant advances will likely come from the tight integration of experimental synthesis and theoretical computations. This synergistic approach allows for a powerful cycle of prediction, synthesis, and validation. nih.govmit.edu
Future synergistic strategies include:
Computationally-Guided Synthesis: Using computational models to predict the most promising synthetic targets and reaction conditions before entering the lab can save significant time and resources. mit.edu
Experimental Validation of Theoretical Models: Synthesizing and testing compounds designed through computational methods provides crucial feedback for refining and improving the accuracy of theoretical models. researchgate.netnih.gov
In-depth Mechanistic Studies: Combining experimental kinetic data with computational modeling can provide a comprehensive understanding of complex reaction mechanisms. researchgate.netnih.gov This integrated approach has been successfully used to study the stability of related cyclic aminals. researchgate.netnih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of 3-aminocyclohexanone hydrochloride as a valuable tool for innovation in chemistry, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Aminocyclohexanone hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves reductive amination of cyclohexanone derivatives. For example, cyclohexanone can react with ammonia or a primary amine under catalytic hydrogenation conditions (e.g., H₂/Pd-C) to yield the amine intermediate, followed by hydrochloric acid neutralization to form the hydrochloride salt . Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., ethanol or THF) to prevent hydrolysis.
- Purification : Recrystallize the product from ethanol/water mixtures to achieve >95% purity.
- Validation : Confirm structure via NMR (¹H/¹³C) and FT-IR, comparing peaks to reference spectra for analogous compounds (e.g., 3-Aminocyclohexanol hydrochloride) .
Q. How can researchers determine the purity of this compound using volumetric titration?
- Methodological Answer : A bromine-based volumetric assay is validated for amine quantification:
- Procedure : Dissolve 0.2 g of sample in 60 mL water and 0.75 mL dilute HCl. Add 25 mL of 0.05 M bromine VS and 20 mL KBr solution. Acidify with acetic acid/HCl (5:2), incubate for 10 minutes, then titrate liberated iodine with 0.1 M sodium thiosulfate .
- Calculations : Each mL of 0.05 M bromine VS corresponds to 3.187 mg of active amine. Purity ≥98% is acceptable for most research applications.
Q. What safety protocols are essential when handling this compound in experimental procedures?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of dust .
- Storage : Keep in tightly sealed, light-resistant containers at 2–8°C to minimize degradation .
- Spill Management : Neutralize spills with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. What advanced chromatographic techniques (e.g., HPLC) are validated for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection is optimal:
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : 0.03 M potassium phosphate buffer (pH 3.0)/methanol (70:30 v/v).
- Detection : UV at 210–220 nm for amine absorption .
- Validation Parameters :
| Parameter | Value |
|---|---|
| Linearity range | 1–50 µg/mL (R² ≥0.999) |
| Recovery | 98–102% (RSD <2%) |
| LOD/LOQ | 0.3 µg/mL / 1 µg/mL |
Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : Test samples at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and 4°C (refrigerated) for 1–6 months .
- Analytical Tools : Monitor degradation via HPLC for byproducts (e.g., cyclohexanone or ammonia).
- Findings : Degradation rates increase at >30°C or in humid environments. Store lyophilized samples under argon to suppress hydrolysis .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The compound’s α-aminoketone structure enables diverse reactivity:
- Schiff Base Formation : React with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines, confirmed by loss of NH₂ stretch in FT-IR (1650–1600 cm⁻¹) .
- Cyclization Studies : Under acidic conditions, intramolecular cyclization forms bicyclic amines (e.g., pyrrolidine derivatives), characterized by GC-MS and X-ray crystallography .
- Kinetic Analysis : Use stopped-flow UV-Vis to measure reaction rates with thiols (e.g., glutathione), revealing pseudo-first-order kinetics (k = 0.15–0.25 s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
